![molecular formula C20H24N2O5S B2935725 4-methoxy-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953956-73-5](/img/structure/B2935725.png)
4-methoxy-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Description
4-methoxy-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamide drugs. This compound is also known as GSK-J4 and has been extensively studied for its potential use as an epigenetic modifier. The compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated.
Scientific Research Applications
Photodynamic Therapy Applications
The compound and its derivatives have been explored for their use in photodynamic therapy (PDT). For instance, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups exhibits significant photophysical and photochemical properties. These properties make it a promising candidate for Type II photosensitizers in cancer treatment through photodynamic therapy due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma. For instance, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed significant antiproliferative activity, indicating the potential of these compounds in developing new anticancer agents (Motavallizadeh et al., 2014).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of benzenesulfonamide derivatives for antimicrobial and antifungal activities reveal their potential as therapeutic agents. For instance, arylazopyrazole pyrimidone clubbed heterocyclic compounds have demonstrated antimicrobial activity against various bacteria and fungi, highlighting their potential utility in treating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Synthetic Applications in Chemistry
Benzenesulfonamide is recognized for its role as a Directed Metalation Group (DMG), offering vast possibilities in organic synthesis. The directed ortho metalation methodology utilizing arylsulfonamides has been explored for heterocyclic synthesis, demonstrating its utility in constructing complex molecules for various applications (Familoni, 2002).
Nonlinear Optics Materials
Ionic benzenesulfonate salts, including those with 4-amino-1-methylpyridinium, have been synthesized and analyzed for their potential in second-order nonlinear optics. The noncentrosymmetric structures of these compounds suggest their utility in developing materials with significant optical properties, which are valuable for technological applications in fields such as telecommunications and laser technology (Anwar et al., 2000).
properties
IUPAC Name |
4-methoxy-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-12-17(26-2)8-9-19(15)28(24,25)21-13-20(23)22-10-11-27-18(14-22)16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEVUMAGZVUUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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